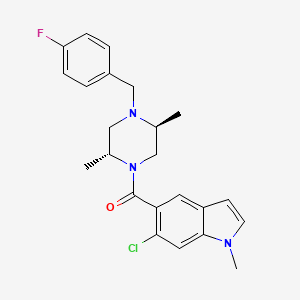
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod is a derivative of talmapimod, a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). This compound is characterized by the removal of the N,N-dimethyl-2-oxoacetamide group from talmapimod. Talmapimod is known for its anti-inflammatory and anti-cancer properties, making it a significant compound in medical research .
Preparation Methods
The synthesis of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the formal condensation of the carboxy group of 6-chloro-3-[(dimethylamino)(oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the properties and reactions of similar compounds.
Biology: Investigated for its role in inhibiting p38 MAPK, which is involved in various cellular processes, including inflammation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the inhibition of p38 MAPK, a key enzyme in the MAPK signaling pathway. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa) and interleukin-1 (IL-1). This inhibition leads to a decrease in inflammation and apoptosis, making it a potential therapeutic agent for inflammatory diseases and cancer .
Comparison with Similar Compounds
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod can be compared with other p38 MAPK inhibitors, such as:
Talmapimod: The parent compound, which includes the N,N-dimethyl-2-oxoacetamide group.
SCIO-469: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
SB203580: A well-known p38 MAPK inhibitor used in various research studies. The uniqueness of this compound lies in its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors
Properties
Molecular Formula |
C23H25ClFN3O |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(6-chloro-1-methylindol-5-yl)-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25ClFN3O/c1-15-13-28(16(2)12-27(15)14-17-4-6-19(25)7-5-17)23(29)20-10-18-8-9-26(3)22(18)11-21(20)24/h4-11,15-16H,12-14H2,1-3H3/t15-,16+/m0/s1 |
InChI Key |
UDUQJRWMAUVNGG-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



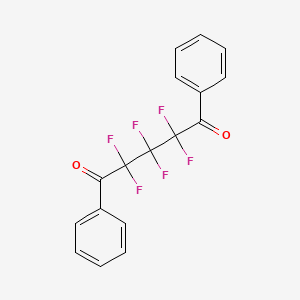
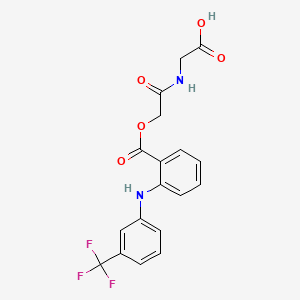

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
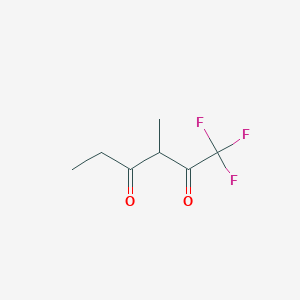


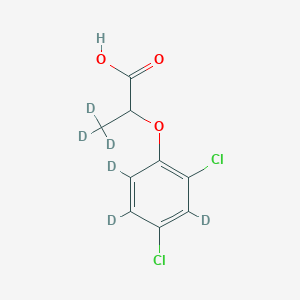
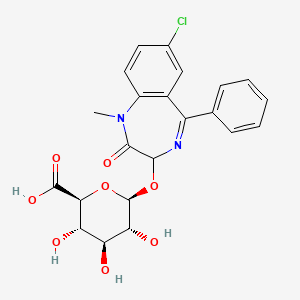
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
